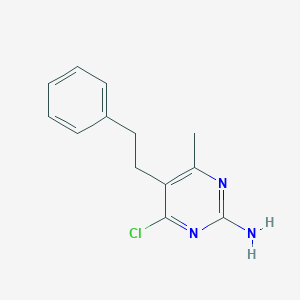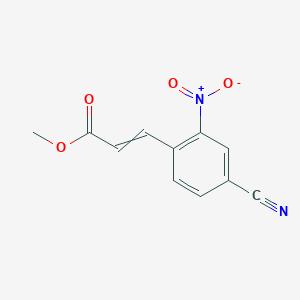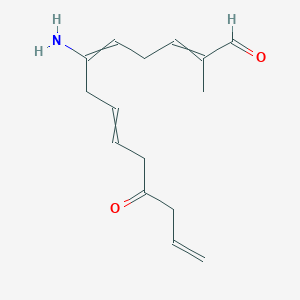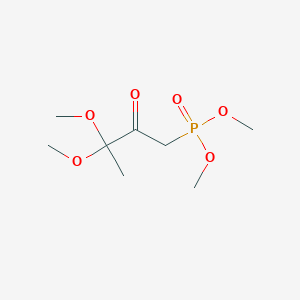
Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate is a chemical compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties and reactivity, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of dimethyl phosphite with 3,3-dimethoxy-2-oxobutyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain optimal conditions for the synthesis. Purification steps, including distillation and crystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the phosphonate group.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate is compared with other similar compounds to highlight its uniqueness:
3,3-Dimethyl-2-oxobutyric acid: Similar in structure but lacks the phosphonate group.
3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate: Contains a fluorine atom, which alters its reactivity and properties.
N-(3-(3,3-Dimethyl-2-oxobutyl)-1,3-benzothiazol-2(3H)-ylidene)benzamide: A more complex derivative with potential biological activity.
Properties
CAS No. |
141903-39-1 |
|---|---|
Molecular Formula |
C8H17O6P |
Molecular Weight |
240.19 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3,3-dimethoxybutan-2-one |
InChI |
InChI=1S/C8H17O6P/c1-8(11-2,12-3)7(9)6-15(10,13-4)14-5/h6H2,1-5H3 |
InChI Key |
DSRQAAJRGYUVKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CP(=O)(OC)OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


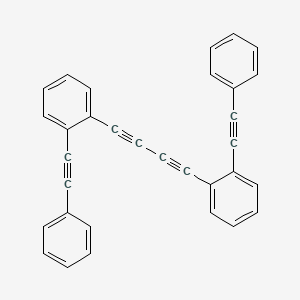
![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)
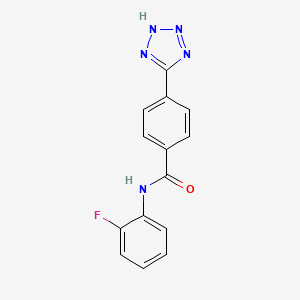
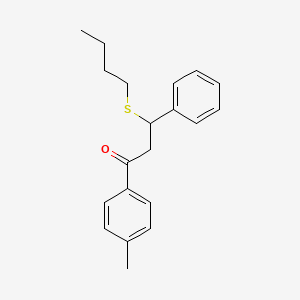
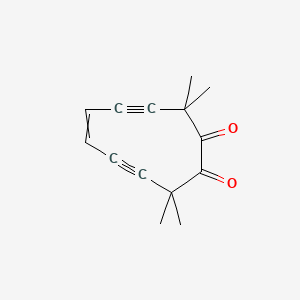

![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)
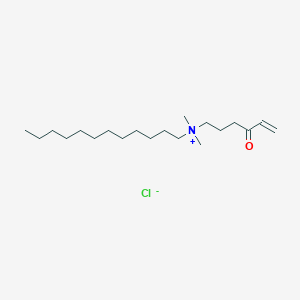
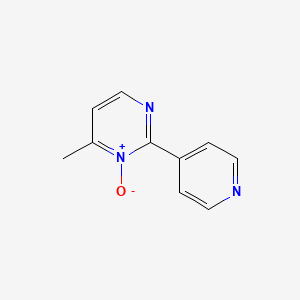
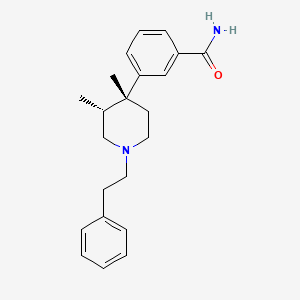
![2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)](/img/structure/B15160982.png)
